![molecular formula C24H26N4O6 B2528498 N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate CAS No. 1351588-38-9](/img/structure/B2528498.png)

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

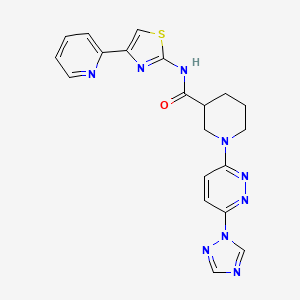

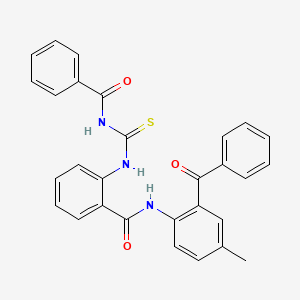

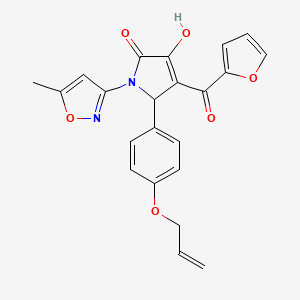

The compound "N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of a benzimidazole moiety, which is known to confer various pharmacological properties. The molecule also contains a piperidine ring, which is a common structural feature in many pharmaceutical agents, and a benzamide group, which is often associated with bioactive compounds.

Synthesis Analysis

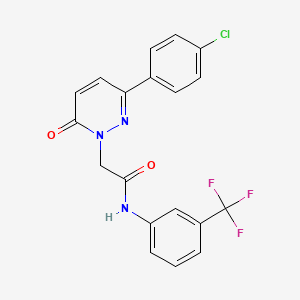

The synthesis of related N-substituted imidazolylbenzamides has been described, where various substituents on the imidazole ring have been explored for their electrophysiological activity . Similarly, the synthesis of N-substituted derivatives of piperidinyl-thioacetamide has been reported, involving a multi-step process starting from benzenesulfonyl chloride and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

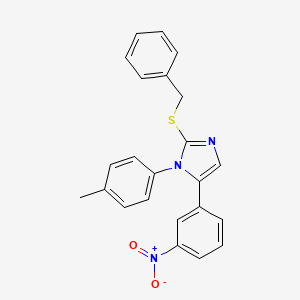

The molecular structure of related compounds, such as N-substituted imidazolylbenzamides, has been studied, and it has been found that the imidazole ring can act as a viable replacement for other functional groups to produce desired biological activities . Additionally, the crystal structure of a compound with a piperidinyl-imidazole moiety has been determined, showing that the rings can be planar and the piperidine ring adopts a chair conformation . This information could be relevant to understanding the conformational preferences of the target compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the imidazole and benzamide moieties. Imidazole rings can participate in various chemical reactions, including alkylation and acylation, due to the presence of a nitrogen atom with a lone pair of electrons . The benzamide group could also undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate" are not directly reported, related compounds provide some insight. The solubility, melting point, and stability of such compounds can be influenced by the presence of the imidazole ring and the piperidine moiety . The benzamide group is known to affect the hydrogen bonding potential and, consequently, the solubility and melting point of the compound . The oxalate salt form would also influence the solubility and crystalline properties of the compound.

Scientific Research Applications

Corrosion Inhibition

A study conducted by Yadav et al. (2016) explored the effectiveness of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These derivatives, including compounds with structural similarities to the queried chemical, demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors. The study employed various techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to conclude the inhibitors' mixed-type nature. Further analysis through Fourier transform infrared (FTIR) and UV-visible spectroscopy evidenced iron/inhibitors interactions, supported by Scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface analysis (Yadav et al., 2016).

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with a variety of linkers, including those structurally related to the chemical , to combat drug-sensitive and resistant Mycobacterium tuberculosis strains. The study highlighted compounds 26g and 26h, showing considerable antimycobacterial activity with acceptable safety indices. This research signifies the chemical's structural framework's potential in developing effective antimycobacterial agents (Lv et al., 2017).

Synthetic Methodologies and Pharmaceutical Analysis

Zhu et al. (2017) reported on a redox-annulation method that enables the synthesis of polycyclic imidazolidinones from α-ketoamides and cyclic secondary amines, including piperidine, illustrating the utility of piperidine-based compounds in synthesizing complex molecular architectures. This study provides insight into innovative synthetic routes that could leverage the structural characteristics of benzimidazole derivatives for constructing novel chemical entities (Zhu et al., 2017).

Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI). The method highlights the importance of understanding and controlling impurities in pharmaceuticals, where compounds similar to the queried chemical could be of interest (Ye et al., 2012).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some benzimidazole derivatives can inhibit certain enzymes, interact with DNA, or block cellular signals .

Biochemical Pathways

The affected pathways can also vary widely. For instance, some benzimidazole derivatives might affect the synthesis of certain proteins, disrupt cell division, or interfere with metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can depend on many factors, including the specific structure of the compound, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects can include changes in cell growth, alterations in gene expression, or cell death, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzimidazole derivatives .

Safety and Hazards

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, such as imidazole-containing compounds, have high chemotherapeutic values and are being explored for the development of novel drugs . Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

properties

IUPAC Name |

N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVOQIBZHUVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)